4-hydroxy-1-[(5-methylfuran-2-yl)methyl]-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one
Description
4-hydroxy-1-[(5-methylfuran-2-yl)methyl]-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one is a dihydropyridin-2-one derivative characterized by a 1,2-dihydropyridin-2-one core substituted with a hydroxyl group at position 4, a 5-methylfuran-2-ylmethyl group at position 1, and a trans-configured 3-phenylpropenyl group at position 2. The dihydropyridinone scaffold is widely studied in medicinal chemistry due to its bioisosteric resemblance to pyridine and piperidine moieties, which are prevalent in pharmacologically active compounds. The substituents on this core likely influence electronic properties, steric accessibility, and intermolecular interactions, which are critical for biological activity or material applications.
Properties
IUPAC Name |
4-hydroxy-1-[(5-methylfuran-2-yl)methyl]-3-[(E)-3-phenylprop-2-enyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-15-10-11-17(24-15)14-21-13-12-19(22)18(20(21)23)9-5-8-16-6-3-2-4-7-16/h2-8,10-13,22H,9,14H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKVUWIIWTVCTA-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C=CC(=C(C2=O)CC=CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)CN2C=CC(=C(C2=O)C/C=C/C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-[(5-methylfuran-2-yl)methyl]-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the pyridinone ring and the subsequent attachment of the furan and phenyl groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-[(5-methylfuran-2-yl)methyl]-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
4-hydroxy-1-[(5-methylfuran-2-yl)methyl]-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-[(5-methylfuran-2-yl)methyl]-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Pyrido-Pyrimidinone Derivatives from Pharmacopeial Forum ()
Three pyrido-pyrimidinone analogs were reported:
Compound 1: 13-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Compound 2: 23-[2-[4-[(Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Compound 3: (9RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Key Comparisons:
| Feature | Target Compound | Pyrido-Pyrimidinones (1–3) | Implications |
|---|---|---|---|
| Core Structure | 1,2-dihydropyridin-2-one | Pyrido[1,2-a]pyrimidin-4-one | Pyrido-pyrimidinones have fused rings, increasing planarity and rigidity. |
| Substituents | Furylmethyl, propenyl | Piperidine-linked fluorophenyl/benzisoxazolyl | Fluorinated groups (1–3) may enhance metabolic stability and blood-brain barrier penetration. |
| Stereochemistry | Trans-propenyl (E-configuration) | E/Z isomers (1/2) and racemic hydroxy (3) | Stereochemical variations in (1–3) could impact target selectivity. |
| Functional Groups | Hydroxyl at position 4 | Hydroxyimino (1/2), hydroxy (3) | Hydroxyimino groups (1/2) may act as chelators; hydroxyls (target/3) participate in H-bonding. |
Research Implications:
- The piperidine linkers in (1–3) introduce conformational flexibility, whereas the target’s rigid propenyl group could restrict rotational freedom.
Methodological Considerations in Structural Analysis
Structural characterization of these compounds likely relies on tools such as:
Biological Activity
4-Hydroxy-1-[(5-methylfuran-2-yl)methyl]-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one is a complex organic compound belonging to the class of dihydropyridinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a dihydropyridinone core with substituents that include a furan ring and a phenylpropene moiety, which are believed to contribute to its biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the furan moiety is particularly notable for its ability to scavenge free radicals, potentially reducing oxidative stress in biological systems. Studies have shown that derivatives of furan compounds can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anticancer Properties
Several studies have highlighted the anticancer potential of chalcone derivatives, including those structurally related to this compound. For instance, synthetic chalcones have been shown to induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression . The specific compound under discussion may also exert similar effects through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented extensively. For example, certain chalcone derivatives have been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various in vitro models . The structural features of this compound suggest that it may also possess similar anti-inflammatory capabilities.
The mechanisms through which this compound exerts its biological effects may involve:
1. Modulation of Enzyme Activity:
Chalcone derivatives often interact with various enzymes involved in metabolic pathways, influencing processes such as apoptosis and inflammation.
2. Interaction with Cellular Signaling Pathways:
These compounds may affect signaling pathways such as NF-kB and MAPK, which are crucial in mediating inflammatory responses and cell survival .
3. Induction of Apoptosis:
By promoting the expression of pro-apoptotic factors like Bax while inhibiting anti-apoptotic proteins like Bcl-xL, this compound may facilitate programmed cell death in cancerous cells.
Case Studies
Several studies have investigated the biological activity of related compounds:
These studies suggest that the structural characteristics shared by these compounds may confer similar biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
